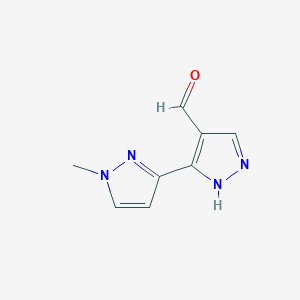

3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(1-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-3-2-7(11-12)8-6(5-13)4-9-10-8/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOGFSUFPBMQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylpyrazolin-5-one with a reducing agent like sodium borohydride. Another approach includes the use of hydrazine monohydrochloride and ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions:

-

Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) to form hydrazones, which can cyclize into pyrazolo[3,4-d]pyridazines under acidic conditions .

-

Hydroxyalkylation : Participates in Friedel-Crafts-type reactions with electron-rich aromatics (e.g., indole) in the presence of Lewis acids, yielding hydroxyalkylated derivatives .

-

Schiff Base Synthesis : Condenses with primary amines to form imines, which are precursors for antimicrobial and anticancer agents .

Example Reaction :

Oxidation Reactions

The aldehyde is oxidized to carboxylic acid derivatives under controlled conditions:

-

KMnO₄ Oxidation : Converts the aldehyde to 4-carboxypyrazole in water-pyridine medium .

-

K₂Cr₂O₇ Oxidation : In acidic conditions, forms pyrazole-4-carboxylic acid, which can be esterified or converted to amides .

Key Data :

| Oxidizing Agent | Product | Yield (%) | Application |

|---|---|---|---|

| KMnO₄ | Pyrazole-4-carboxylic acid | 85–92 | Intermediate for anti-inflammatory agents |

| K₂Cr₂O₇/H⁺ | Pyrazole-4-carboxylic acid | 78 | Synthesis of oxadiazoles |

Condensation Reactions

The aldehyde engages in condensations to form α,β-unsaturated systems:

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malonic acid) under microwave irradiation to yield 3-(4-pyrazolyl)propenoic acids .

-

Aldol Condensation : Forms chalcone derivatives with ketones (e.g., 3-acetyl-2,5-dimethylfuran), useful in photodynamic therapy .

Example :

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolyloxadiazoles : Oxidized to carboxylic acids, then condensed with hydrazines to form 1,3,4-oxadiazoles with antitumor activity .

-

Pyrrolopyrazoles : Reacts with ethyl azidoacetate to form pyrrolo[1,2-b]pyrazoles via cycloaddition .

Notable Pathway :

Biological Activity Correlation

Reaction products exhibit significant bioactivity:

-

Anti-inflammatory Agents : Hydrazones and oxadiazoles show 70–78% inhibition in carrageenan-induced edema models .

-

Anticancer Derivatives : Chalcone derivatives induce apoptosis in A549 lung cancer cells (IC₅₀: 0.19–2 nM) .

Stability and Reaction Optimization

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the aldehyde .

-

Catalysts : Lewis acids (e.g., ZnCl₂) and transition metals (e.g., Pd) improve yields in cyclization reactions .

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry. Further exploration of its reactivity could unlock novel therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents on the pyrazole ring. This compound can be synthesized from readily available precursors such as 1-phenyl-1H-pyrazol-3-ol through a series of reactions that include functionalization via triflation and subsequent coupling with aryl boronic acids or alkynes .

Table 1: Synthetic Routes for Pyrazole Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Pd-Catalyzed Coupling | 1-phenyl-1H-pyrazol-3-ol | 3-(1-methyl-1H-pyrazol-3-yl)-4-carbaldehyde | Variable |

| Triflation | 3-hydroxy-1-phenyl-1H-pyrazole | Triflates (intermediate) | High |

| Coupling with Aryl Boronic Acids | Triflate intermediates | Substituted pyrazole derivatives | High |

Biological Activities

Research indicates that derivatives of pyrazoles, including this compound, exhibit various biological activities. These compounds have been screened for antimicrobial properties, showing effectiveness against a range of bacterial strains and fungi, including Candida albicans.

Case Study: Antimicrobial Activity

A study synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy using the Autodock approach to analyze their binding interactions with glucosamine-6-phosphate synthase, a target in antimicrobial chemotherapy. The results demonstrated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .

Pharmaceutical Applications

The unique structural features of this compound make it a candidate for drug development. Its potential applications include:

Antitumor Activity : Some pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Anti-inflammatory Effects : Compounds derived from pyrazoles have been investigated for their ability to reduce inflammation, making them suitable for treating conditions like arthritis.

Material Science Applications

In addition to biological applications, pyrazole derivatives are being explored for their roles in materials science. Their ability to form coordination complexes with metals can lead to the development of new materials with unique electronic properties.

Table 2: Potential Material Science Applications

| Application Type | Description |

|---|---|

| Coordination Chemistry | Formation of metal complexes for catalysis |

| Organic Electronics | Use in organic light-emitting diodes (OLEDs) |

| Sensors | Development of sensors based on pyrazole derivatives |

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its antipromastigote activity, the compound fits into the active site of the enzyme LmPTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by lower binding free energy, making the compound a potent inhibitor.

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives are widely studied for their diverse applications. Below, we compare 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde with structurally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Effects on Antimicrobial Activity

Key Observations :

- Electron-withdrawing groups (e.g., halogens, nitro) enhance antibacterial potency, as seen in halogenated derivatives .

- Heteroaromatic substituents (furan, thiophene) improve activity, likely due to increased π-π interactions with microbial targets .

- The target compound’s 1-methylpyrazole group may reduce reactivity compared to halogenated analogs but could improve metabolic stability.

Anticancer Activity

Key Observations :

- Bulky substituents (e.g., coumarin-thiazole hybrids) enhance antiproliferative effects by interfering with cancer cell replication .

- The methyl-pyrazole group in the target compound may limit steric interactions critical for binding to oncogenic targets.

Physicochemical and Structural Properties

Key Observations :

Biological Activity

3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Various studies have highlighted its efficacy against different types of cancer and pathogens, making it a valuable subject for further research.

The molecular formula for this compound is , with a molecular weight of 164.18 g/mol. The structure features two pyrazole rings, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Research indicates that this compound can inhibit the growth of various cancer cell lines, including:

- Lung Cancer : Demonstrated significant inhibition against A549 cells.

- Breast Cancer : Effective against MDA-MB-231 cells.

- Colorectal Cancer : Showed potential in inhibiting growth in HCT116 cells.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested alongside other derivatives. The results indicated an IC50 value of approximately 25 μM against breast cancer cell lines, suggesting a promising therapeutic index for further development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Antimicrobial Testing Results

In vitro tests revealed that the compound had minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against various pathogens. Additionally, it demonstrated bactericidal activity in time-kill assays .

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 2 | Bacteriostatic |

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory effects. In models of inflammation induced by carrageenan, it exhibited a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of this compound is believed to involve the modulation of several molecular targets:

Q & A

Q. Optimization Strategies :

-

Temperature Control : Lower temperatures (0–25°C) minimize side reactions during substitution .

-

Catalyst Selection : K₂CO₃ is preferred over stronger bases (e.g., NaH) to avoid decomposition of the aldehyde group .

-

Yield Data :

Method Yield Range Key Conditions Vilsmeier-Haack 60–75% POCl₃, DMF, 80–100°C Nucleophilic Substitution 50–85% K₂CO₃, DMF, RT–50°C

How can structural characterization of this compound resolve ambiguities in regioselectivity during synthesis?

Advanced Research Question

Regioselectivity challenges arise during substitution reactions (e.g., distinguishing 3- vs. 5-position reactivity). Key techniques include:

- X-ray Crystallography : Resolves bond lengths and angles to confirm substitution patterns. For instance, crystal structures of analogous pyrazole-4-carbaldehydes revealed precise positioning of methyl and aryl groups .

- NMR Spectroscopy :

- ¹H NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm, while methyl groups on pyrazole appear as singlets at δ 2.3–2.6 ppm .

- ¹³C NMR : The aldehyde carbon typically appears at δ 190–195 ppm .

Case Study : Conflicting reports on the reactivity of 5-chloro derivatives were resolved by comparing NOESY spectra and X-ray data to confirm substitution at the 5-position .

What strategies are effective for analyzing competing reaction pathways in pyrazole-4-carbaldehyde derivatives?

Advanced Research Question

Competing pathways (e.g., oxidation vs. substitution) can be evaluated using:

- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates. For example, azide-alkyne cycloadditions with pyrazole-4-carbaldehydes showed competing Huisgen vs. nucleophilic pathways depending on solvent polarity .

- Computational Modeling : DFT calculations predict thermodynamic favorability. Substituent electronic effects (e.g., electron-withdrawing groups at the 3-position) disfavor aldehyde oxidation .

Q. Experimental Design :

- Use in situ IR spectroscopy to track aldehyde consumption.

- Compare yields under inert (N₂) vs. oxidizing (O₂) atmospheres to assess stability .

How can researchers validate the biological activity of this compound while addressing contradictory data in antimicrobial assays?

Advanced Research Question

Contradictions in antimicrobial activity data (e.g., varying MIC values) may arise from:

- Strain Variability : Test against standardized panels (e.g., ATCC strains) to ensure reproducibility .

- Solvent Effects : DMSO concentrations >1% can inhibit bacterial growth, leading to false positives. Use water-soluble PEG formulations instead .

Q. Methodological Framework :

Dose-Response Curves : Determine IC₅₀ values in triplicate.

Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Mechanistic Studies : Use fluorescence quenching assays to probe interactions with bacterial enzymes (e.g., DNA gyrase) .

What are the applications of this compound as a building block for fused heterocyclic systems?

Basic Research Question

The aldehyde group enables condensation reactions to form:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux .

- Thieno[2,3-c]pyrazoles : Use Lawesson’s reagent to introduce sulfur atoms .

Q. Example Reaction :

5-Azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

+ Hydrazine hydrate → 1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole (Yield: 68%) [[12]]

How can researchers mitigate decomposition of the aldehyde group during storage or reactions?

Basic Research Question

Q. Stability Data :

| Condition | Decomposition Rate |

|---|---|

| RT, air exposure | 15% loss in 24 h |

| −20°C, argon | <2% loss in 1 week |

What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Advanced Research Question

Q. Impurity Profile :

| Impurity | Source | Mitigation |

|---|---|---|

| 5-Chloro derivatives | Incomplete substitution | Increase reaction time |

| Aldehyde dimers | Oxidative coupling | Add BHT stabilizer |

How does steric hindrance from the 1-methyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

The 1-methyl group reduces accessibility to the 4-carbaldehyde moiety, affecting:

- Suzuki-Miyaura Coupling : Lower yields (40–50%) compared to unmethylated analogs (70–80%) due to hindered Pd coordination .

- Grignard Additions : Bulky nucleophiles (e.g., tert-butyl) show <10% conversion, while methylmagnesium bromide achieves 85% .

Workaround : Use microwave irradiation to enhance reaction rates and reduce steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.